molecular formula C14H19N5O3 B12088047 7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12088047
M. Wt: 305.33 g/mol
InChI Key: NRYADAUZQBBNJK-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidin-4-amine derivative characterized by a stereochemically defined tetrahydrofuro[3,4-d][1,3]dioxolane substituent at the 7-position. The stereochemistry (3aR,4R,6R,6aR) is critical for its conformational stability and interaction with biological targets .

Properties

IUPAC Name

7-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-14(2)21-9-8(5-15)20-13(10(9)22-14)19-4-3-7-11(16)17-6-18-12(7)19/h3-4,6,8-10,13H,5,15H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYADAUZQBBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC4=C(N=CN=C43)N)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesisThe final step involves the formation of the pyrrolopyrimidine core through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications

  • Pyrrolo[2,3-d]pyrimidin-4-amine Core: All analogs share this core, but substituents at the 5-, 6-, and 7-positions vary significantly. Target Compound: Features a 7-position furodioxolane group with aminomethyl and dimethyl substituents. Antiviral Agents (): Include 4-nitrobenzyl or chlorobenzyl groups at the 7-position and chlorophenylmethyl groups at the 4-position. These lack the bicyclic ether system of the target compound . Kinase Inhibitors (): Substituents like N4-aryl and 6-substituted phenylmethyl groups enhance interactions with kinase active sites, differing from the target’s fused oxygen ring .

Substituent Diversity

  • Furodioxolane vs. Aryl/Alkyl Groups :
    • The target’s furodioxolane group (rigid, oxygen-rich) contrasts with simpler substituents like 7-(furan-2-ylmethyl) () or 7-cyclopropylmethyl (). These groups may alter solubility and target binding .
    • Spirocarbocyclic Analogs () : Contain spiro[cyclobutane-1,4'-cyclopenta[d][1,3]dioxol] systems, offering distinct steric and electronic profiles compared to the target’s furodioxolane .

Stereochemical Considerations

  • The target compound’s (3aR,4R,6R,6aR) configuration is unique among analogs, which often lack stereochemical complexity (e.g., ’s nitrobenzyl derivatives). This stereochemistry may improve metabolic stability and receptor selectivity .

Target Compound

  • The aminomethyl group may enhance solubility and cellular uptake .

Comparative Activities

Compound Class Key Substituents Biological Activity Reference
Target Compound 7-Furodioxolane (aminomethyl) Hypothesized kinase inhibition
4,7-Disubstituted () 7-Nitrobenzyl, 4-chlorobenzyl Anti-Zika virus
N4-Aryl () N4-(4-chlorophenyl), 6-phenylmethyl Tyrosine kinase inhibition
7-Furan-2-ylmethyl () 7-(Furan-2-ylmethyl), 5,6-dimethyl Unspecified
  • Antiviral Activity : ’s compounds showed efficacy against Zika virus, but their nitrobenzyl groups may confer cytotoxicity compared to the target’s oxygen-rich furodioxolane .
  • Kinase Inhibition: ’s N4-aryl derivatives demonstrated nanomolar IC50 values against kinases, suggesting the target’s aminomethyl group could optimize binding .

Pharmacokinetic and Physicochemical Properties

  • Target Compound : The furodioxolane moiety likely enhances metabolic stability compared to ’s nitrobenzyl derivatives, which are prone to nitro-reduction .
  • LogP and Solubility: The aminomethyl group may lower LogP (increasing solubility) relative to ’s 5,6-dimethyl-furan-2-ylmethyl analog .

Biological Activity

The compound 7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine , with CAS number 21950-36-7 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, inhibitory effects on specific enzymes, and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H18N6O3
Molecular Weight306.32 g/mol
PurityNLT 97%
CAS Number21950-36-7

The compound is primarily studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT) . NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide (MNA), and its overexpression has been linked to various metabolic disorders and cancers.

Inhibition Studies

In a study published in Nature Communications, the compound showed significant inhibition of NNMT activity with an IC50 value of 0.013 μM , indicating potent activity compared to other known inhibitors . The structure-activity relationship (SAR) analysis revealed that modifications to the amino acid moiety significantly impacted the binding affinity and inhibitory potency.

Anticancer Potential

Research indicates that NNMT inhibitors like this compound may have anticancer properties due to their ability to modulate cellular metabolism. In vitro studies demonstrated that treatment with the compound resulted in a 44% reduction in cell proliferation in cancer cell lines at concentrations of 100 μM .

Case Studies

  • Cell Proliferation Assay : In a study involving HSC-2 cell lines, treatment with the compound led to a significant decrease in MNA levels after 48 hours, suggesting its potential role in regulating metabolic pathways involved in cancer progression .
  • Selectivity Testing : The compound was tested against other methyltransferases (PRMT1 and NSD2) at a concentration of 50 μM , showing no significant inhibition (>50% of enzyme activity remained), highlighting its selectivity for NNMT over other similar enzymes .

Summary of Findings

The biological activity of this compound can be summarized as follows:

ActivityResult
NNMT InhibitionIC50 = 0.013 μM
Cell Proliferation Reduction44% decrease at 100 μM
SelectivityNo significant inhibition of PRMT1 and NSD2

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